molecular formula C14H16N2O4 B13058394 Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Cat. No.: B13058394
M. Wt: 276.29 g/mol
InChI Key: PHTOIEGXKOZQMV-MDWZMJQESA-N
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Description

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is an organic compound with the molecular formula C14H16N2O4. It is a high-purity organic building block used in various chemical research and development projects . The compound is known for its versatility and is utilized in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate typically involves the reaction of acetamidophenyl derivatives with methyl acrylate under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve the desired product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of stability, reactivity, and versatility compared to similar compounds .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl (E)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

InChI

InChI=1S/C14H16N2O4/c1-9(17)15-12-6-4-11(5-7-12)8-13(14(19)20-3)16-10(2)18/h4-8H,1-3H3,(H,15,17)(H,16,18)/b13-8+

InChI Key

PHTOIEGXKOZQMV-MDWZMJQESA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(\C(=O)OC)/NC(=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C(=O)OC)NC(=O)C

Origin of Product

United States

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